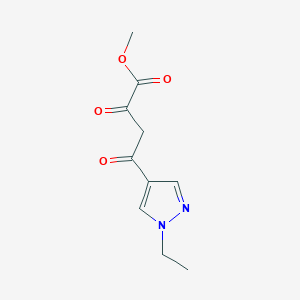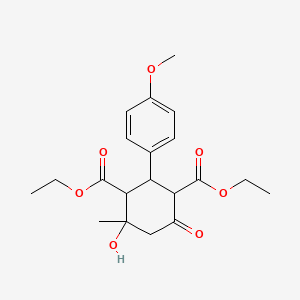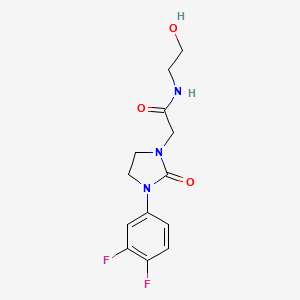
2-(3-(3,4-difluorophenyl)-2-oxoimidazolidin-1-yl)-N-(2-hydroxyethyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The description of a compound typically includes its IUPAC name, molecular formula, and molecular weight. It may also include information about the compound’s role or use, if known.
Synthesis Analysis
This would involve a detailed examination of the methods used to synthesize the compound, including the starting materials, reagents, and conditions. The yield and purity of the product would also be discussed.Molecular Structure Analysis
This would involve a discussion of the compound’s molecular structure, including its stereochemistry if applicable. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry might be used to determine the structure.Chemical Reactions Analysis
This would involve a study of the reactions that the compound undergoes. The conditions, reagents, and products of these reactions would be discussed.Physical And Chemical Properties Analysis
This would involve a discussion of the compound’s physical and chemical properties, such as its melting point, boiling point, solubility, and stability.Aplicaciones Científicas De Investigación
Antimicrobial and Antifungal Applications
Several studies have synthesized and evaluated derivatives of imidazolidine and acetamide for their potential antimicrobial and antifungal properties. For instance, derivatives have shown significant activity against mycobacteria, including Mycobacterium tuberculosis, as well as against non-tuberculous mycobacteria and Gram-positive bacteria such as methicillin-resistant Staphylococcus aureus (MRSA). These findings indicate potential applications in addressing infectious diseases caused by resistant strains of bacteria and mycobacteria (Krátký, Vinšová, & Stolaříková, 2017).
Corrosion Inhibition
Research into the synthesis of long alkyl side chain acetamide, isoxazolidine, and isoxazoline derivatives has demonstrated their effectiveness as corrosion inhibitors. This application is particularly relevant in the protection of metals against corrosion in acidic and mineral oil mediums, showcasing the compound's potential in industrial and engineering applications (Yıldırım & Cetin, 2008).
Antioxidant Activity
Complexes constructed from pyrazole-acetamide derivatives have been studied for their antioxidant activity. These studies have revealed significant antioxidant properties, indicating potential applications in the prevention of oxidative stress-related diseases or in the food industry as preservatives to prevent oxidation (Chkirate et al., 2019).
Hypoxia Probe Development
A fluorinated 2-nitroimidazole compound, aimed for use as a non-invasive probe for tumor hypoxia, represents an advanced application in medical diagnostics. This compound's development and validation for analysis in mouse plasma highlight its potential in enhancing the detection and treatment planning of hypoxic tumors, thus improving therapeutic outcomes (Aboagye et al., 1995).
Photovoltaic Efficiency and Ligand-Protein Interactions
Studies on bioactive benzothiazolinone acetamide analogs have explored their photovoltaic efficiency and ligand-protein interactions, suggesting applications in renewable energy through dye-sensitized solar cells (DSSCs) and in drug design through molecular docking studies. These compounds have demonstrated good light harvesting efficiency and free energy of electron injection, making them suitable for use in DSSCs. Furthermore, molecular docking studies provide insights into potential therapeutic applications by revealing binding interactions with target proteins (Mary et al., 2020).
Safety And Hazards
This would involve a discussion of any known safety issues or hazards associated with the compound. This could include toxicity data, handling precautions, and disposal guidelines.
Direcciones Futuras
This would involve a discussion of potential future research directions. This could include potential applications, further studies to elucidate the compound’s properties or mechanisms of action, or modifications to improve its properties.
Please note that this is a general guide and the specifics may vary depending on the particular compound and the available information. It’s always best to consult with a qualified chemist or researcher when conducting such an analysis.
Propiedades
IUPAC Name |
2-[3-(3,4-difluorophenyl)-2-oxoimidazolidin-1-yl]-N-(2-hydroxyethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15F2N3O3/c14-10-2-1-9(7-11(10)15)18-5-4-17(13(18)21)8-12(20)16-3-6-19/h1-2,7,19H,3-6,8H2,(H,16,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVRFLSRREIOONP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)N1CC(=O)NCCO)C2=CC(=C(C=C2)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15F2N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[3-(3,4-difluorophenyl)-2-oxoimidazolidin-1-yl]-N-(2-hydroxyethyl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


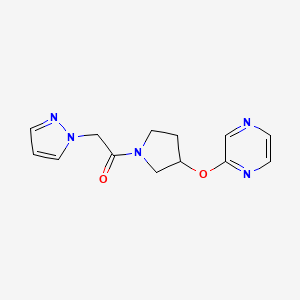


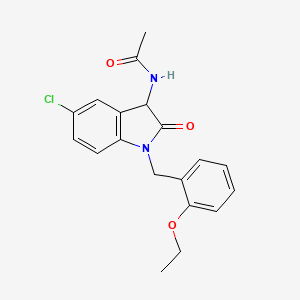
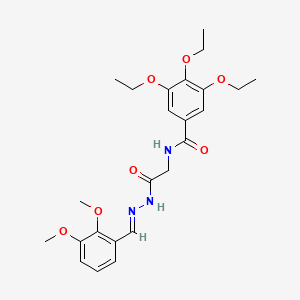
![2-[(4-amino-5-propyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2723618.png)
![1-[4-(4-Fluorophenyl)piperazino]-3-[(4-fluorophenyl)sulfanyl]-2-propanol](/img/structure/B2723620.png)
![[3-(Benzimidazol-1-yl)azetidin-1-yl]-(oxan-4-yl)methanone](/img/structure/B2723621.png)
![1-(4-(Benzo[d]oxazol-2-yl)phenyl)-3-(2,6-difluorophenyl)urea](/img/structure/B2723625.png)
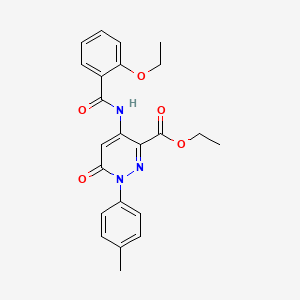
![2-((2-cyclohexyl-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2723627.png)
